(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a useful research compound. Its molecular formula is C16H25FN2 and its molecular weight is 264.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Substitution Characteristics
- 2-Fluorotropone, a related compound, exhibits unique reactivity with amines like piperidine, showing distinct kinetic properties and substitution behavior compared to other tropones. This highlights the potential for (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine in synthetic chemistry and drug design due to its distinct reactivity profile (Pietra & Cima, 1971).
Pharmacokinetics of Related Compounds
- Compounds structurally related to this compound, such as specific anaplastic lymphoma kinase inhibitors, demonstrate the significance of understanding pharmacokinetics for therapeutic applications. These studies emphasize the importance of chemical stability and clearance rates in drug development (Teffera et al., 2013).
Synthesis and Labeling for Research
- The synthesis and labeling techniques for related neuroleptic agents, including those incorporating piperidine structures, are crucial for metabolic studies. These methods are directly applicable to the study of this compound in various biological contexts (Nakatsuka et al., 1981).
Molecular Design for Atypical Antipsychotics
- The design and synthesis of butyrophenones with specific amines, including fluorobenzyl piperidine, contribute to the development of atypical antipsychotic drugs. These findings can guide the development of new therapeutics using this compound (Raviña et al., 1999).
Radiolabeling for Receptor Studies
- Radiolabeling of piperidyl benzilates, including compounds with fluorobenzyl piperidine, facilitates in vivo studies of receptor interactions, highlighting the potential for similar applications in studying this compound (Skaddan et al., 2000).
Mechanism of Action
Fluorobenzyl Compounds
Fluorobenzyl compounds are often used in medicinal chemistry due to the unique properties of fluorine. The presence of a fluorine atom can enhance the biological activity of a compound, improve its metabolic stability, and influence its lipophilicity, which can affect its ability to cross biological membranes .
Piperidines
Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are a key structural motif in many pharmaceuticals and alkaloids. Piperidines can act as a base, similar to pyridine, but are more nucleophilic. They can potentially interact with a variety of biological targets, including receptors and enzymes .
Amines
Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. Amines are often involved in protein interactions, which could suggest that “(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” might interact with certain proteins in the body .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2/c1-15(2)9-13(10-16(3,4)19-15)18-11-12-7-5-6-8-14(12)17/h5-8,13,18-19H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHFFBCXXNLYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.